7,8-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisothiochromene-3-carboxamide
Description
Properties
IUPAC Name |
7,8-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisothiochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-8-6-12(18-23-8)17-15(19)11-7-9-4-5-10(21-2)14(22-3)13(9)16(20)24-11/h4-7H,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJMAZBPUVFSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C(=C(C=C3)OC)OC)C(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Benzaldehyde Derivatives
A common route involves the cyclization of 2,3-dimethoxybenzaldehyde derivatives. In the presence of thioglycolic acid and acetic anhydride, the aldehyde undergoes condensation to form a thiochromene ring. Subsequent oxidation with potassium permanganate introduces the ketone moiety at position 1.
Reaction Conditions
Carboxylic Acid Functionalization
The carboxylic acid group at position 3 is introduced via nitrile hydrolysis. Cyanoethylation of the thiochromene intermediate using acrylonitrile, followed by acidic hydrolysis (HCl, H₂O, 100°C), yields the carboxylic acid.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyanoethylation | Acrylonitrile, K₂CO₃, DMF | 85 |
| Hydrolysis | 6M HCl, reflux | 90 |
Preparation of 5-Methyl-1,2-Oxazol-3-Amine
The 5-methyl-1,2-oxazol-3-amine fragment is synthesized through a cyclocondensation strategy, as outlined in patent CN107721941B.
Formation of Acetylacetonitrile Intermediate
Ethyl acetate reacts with acetonitrile in the presence of a metal base (e.g., NaH) to form acetylacetonitrile. This intermediate is critical for subsequent oxazole ring formation.
Reaction Parameters
Oxazole Ring Closure
Acetylacetonitrile reacts with hydroxylamine hydrochloride under alkaline conditions (K₂CO₃, H₂O) to form 5-methyl-3-aminoisoxazole. The reaction proceeds via amidoxime intermediate formation, followed by acid-catalyzed cyclization.
Optimized Conditions
-
Hydroxylamine HCl : 1.1 eq
-
Base : Potassium carbonate (2.5 eq)
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Solvent : Ethylene glycol dimethyl ether
-
Temperature : 80°C
Carboxamide Coupling
The final step involves coupling the isothiochromene carboxylic acid with 5-methyl-1,2-oxazol-3-amine.
Activation of Carboxylic Acid
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂). Alternative methods employ coupling agents such as EDCl/HOBt in dichloromethane.
Acid Chloride Formation
Amine Coupling
The acid chloride reacts with 5-methyl-1,2-oxazol-3-amine in anhydrous THF under nitrogen atmosphere. Triethylamine is added to scavenge HCl.
Coupling Data
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Base | Triethylamine (3.0 eq) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Alternative Methodologies and Optimization
One-Pot Synthesis
Recent advancements propose a one-pot approach combining cyclization and coupling steps. This method reduces purification steps but requires precise stoichiometric control.
Advantages
Catalytic Enhancements
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) have been explored for introducing methoxy groups post-cyclization, though yields remain suboptimal (45–50%).
Challenges and Mitigation Strategies
-
Regioselectivity in Methoxy Introduction : Competitive O-methylation at undesired positions is mitigated using protecting groups (e.g., tert-butyldimethylsilyl).
-
Oxazole Ring Stability : The 1,2-oxazole ring is prone to hydrolysis under acidic conditions, necessitating pH control during coupling (pH 7–8) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the isothiochromene ring, converting it to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles
Biological Activity
7,8-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisothiochromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, cellular effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H14N2O5S
- CAS Number : 622355-33-3
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its effects on cell lines, enzyme interactions, and potential therapeutic applications.
- Enzyme Interaction : The compound has been shown to interact with specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that contribute to oxidative stress, thereby acting as an antioxidant.
- Cell Signaling Modulation : Research indicates that it can modulate cell signaling pathways. This modulation affects gene expression related to cellular metabolism and stress responses.
- Antioxidant Properties : The compound's ability to enhance the expression of genes involved in antioxidant defenses suggests it may protect cells from oxidative damage.
Cellular Effects
The effects of this compound on various cell types have been documented:
- Cell Viability : In vitro studies have shown varying effects on the viability of cancer cell lines. For example, testing against CCRF-CEM leukemia cells demonstrated a lack of cytotoxicity at concentrations up to 20 µg/mL .
- Gene Expression : The compound influences the expression of genes associated with cellular stress responses and metabolic processes. It has been observed to upregulate genes involved in antioxidant production.
Case Studies
Several studies have highlighted the biological activity of this compound:
Study 1: Antioxidant Activity
A study investigated the antioxidant properties of the compound by assessing its ability to scavenge free radicals in cellular models. Results indicated that it significantly reduced oxidative stress markers in treated cells compared to controls.
Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific enzymes linked to inflammatory pathways. The results suggested that the compound could effectively inhibit these enzymes, leading to reduced inflammatory responses in vitro.
Data Summary
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Reduced oxidative stress markers in treated cells |
| Study 2 | Enzyme Inhibition | Inhibited enzymes linked to inflammation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on synthesis, physicochemical properties, and crystallographic behavior.
Target Compound :
- Core structure : Isothiochromene with a fused 1-oxo group.
- Key substituents :
- 7,8-Dimethoxy groups (electron-donating, enhancing aromatic π-electron density).
- N-linked 5-methyl-1,2-oxazol-3-yl carboxamide (polar, hydrogen-bonding capable).
Analogues from : Pyrazole-carboxamide derivatives (e.g., compounds 3a–3e) share a carboxamide linkage but differ in core heterocycles (pyrazole vs. isothiochromene) and substituents (chloro, cyano, aryl groups). These were synthesized via EDCI/HOBt-mediated coupling in DMF, yielding 62–71% isolated products .
Key Observations :
- The target compound’s methoxy and oxazole groups may improve solubility compared to chlorinated analogs (3a–3e ), which exhibit higher melting points due to stronger intermolecular halogen bonding .
- Synthetic yields for pyrazole-carboxamides (~60–71%) suggest that analogous methods (e.g., carbodiimide-mediated coupling) could apply to the target compound, though the isothiochromene core may require specialized precursors.
Physicochemical Properties
- Melting Points : Chlorinated derivatives (3b , 3e ) show elevated melting points (171–174°C), attributed to halogen-based crystal packing. The target compound’s methoxy groups may lower its melting point due to reduced symmetry and weaker dipole interactions.
- Spectroscopic Data : The oxazole moiety in the target compound would likely produce distinct IR and NMR signals (e.g., C=O stretch ~1630–1680 cm⁻¹, oxazole proton δ ~6.5–7.5 ppm) compared to pyrazole-based analogs .
Crystallographic Behavior
highlights the role of oxazole-containing compounds in forming planar heterocyclic systems with intermolecular interactions. For example, 3-benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole exhibits face-centered π-stacking (centroid distance = 3.47 Å) between thiadiazole and oxazole rings, leading to columnar crystal packing . The target compound’s 5-methyl-oxazole group may similarly participate in π-π or CH-π interactions, influencing its solid-state properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
